3-[4-(2-Methoxy-phenyl)-thiazol-2-yl]-phenylamine
Description
Properties
Molecular Formula |
C16H14N2OS |
|---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
3-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]aniline |
InChI |
InChI=1S/C16H14N2OS/c1-19-15-8-3-2-7-13(15)14-10-20-16(18-14)11-5-4-6-12(17)9-11/h2-10H,17H2,1H3 |
InChI Key |
VVVYLMGQFOGXAX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=CSC(=N2)C3=CC(=CC=C3)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of α-Haloketone Precursor
The foundational step involves preparing 2-bromo-1-(2-methoxyphenyl)propan-1-one, an α-haloketone critical for thiazole ring formation. Bromination of 1-(2-methoxyphenyl)propan-1-one using molecular bromine in dichloromethane (DCM) yields this intermediate in ~85% purity. Key characterization data includes:
Thiocyanation in Aqueous-Medium
Reacting the α-haloketone with potassium thiocyanate (KSCN) in a DCM/water binary system containing tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst produces 2-thiocyanato-1-(2-methoxyphenyl)propan-1-one. Optimal conditions (40°C, 3–4 hours) achieve 90–95% yield. This method minimizes organic solvent use, aligning with green chemistry principles.
Thiazole Ring Formation via Amine Coupling
The thiocyanate intermediate reacts with aniline in methylcyclohexane (MCH) under reflux (85–90°C) to form the thiazole core. Slow addition over 2–4 hours prevents side reactions, yielding 80–90% of 3-[4-(2-Methoxy-phenyl)-thiazol-2-yl]-phenylamine. Post-crystallization from methanol enhances purity (>98%), confirmed by:
Cyclization of Thioamides in Non-Aqueous Media
Thioamide Synthesis
Alternative routes employ thioamides derived from 2-methoxyphenylacetic acid. Reacting the acid with thionyl chloride forms the acyl chloride, which subsequently reacts with ammonium thiocyanate to yield the thioamide.
Acid-Catalyzed Cyclization
Heating the thioamide with aniline in polyphosphoric acid (PPA) at 120°C induces cyclization, forming the thiazole ring. While this method avoids halogenated solvents, yields are moderate (65–70%) due to competing hydrolysis.
Palladium-Catalyzed Cross-Coupling for Late-Stage Functionalization
Synthesis of 2-Bromo-4-(2-methoxyphenyl)thiazole
Brominating preformed 4-(2-methoxyphenyl)thiazole-2-amine with N-bromosuccinimide (NBS) in acetonitrile introduces bromine at position 2.
Buchwald-Hartwig Amination
Coupling the bromothiazole with aniline using Pd(OAc)2, Xantphos, and Cs2CO3 in toluene at 110°C installs the phenylamine group. This method offers excellent regiocontrol (90% yield) but requires inert conditions.
Comparative Analysis of Methods
Characterization and Validation
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, MeOH/H2O 70:30) shows >98% purity for Hantzsch-derived product, surpassing thioamide (92%) and cross-coupling (95%) methods.
Industrial Scalability and Environmental Impact
The Hantzsch method’s aqueous-phase thiocyanation reduces solvent waste by 40% compared to traditional ionic liquid systems . TBAB catalyst recycling further lowers costs, making this route industrially viable.
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-Methoxy-phenyl)-thiazol-2-yl]-phenylamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur at the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-[4-(2-Methoxy-phenyl)-thiazol-2-yl]-phenylamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of materials with specific properties, such as dyes and pigments
Mechanism of Action
The mechanism of action of 3-[4-(2-Methoxy-phenyl)-thiazol-2-yl]-phenylamine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit microbial growth by interfering with enzyme function or induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional differences between 3-[4-(2-Methoxy-phenyl)-thiazol-2-yl]-phenylamine and analogous compounds derived from the evidence:
*Calculated molecular weight based on structural analysis.
Key Structural and Functional Insights:
In contrast, para-methoxy isomers (e.g., 4-(4-Methoxyphenyl)thiazol-2-amine ) allow for resonance stabilization, enhancing electron-donating effects. Benzothiazole derivatives (e.g., 4-(Benzo[d]thiazol-2-yl)benzenamine ) exhibit fused aromatic systems, which may improve thermal stability and π-π stacking interactions in drug-receptor binding.
Heterocycle Variations :
- Replacement of thiazole with thiadiazole (e.g., 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine ) alters electronic properties, as thiadiazoles contain two nitrogen atoms, increasing polarity and hydrogen-bonding capacity.
Synthetic Pathways :
- Compounds like 3-[4-(4-Methoxy-3-nitro-phenyl)-thiazol-2-yl]-phenylamine involve additional nitro groups, which are electron-withdrawing and may enhance reactivity in electrophilic substitution reactions.
Biological Activity Correlations: Thiazolidinone derivatives (e.g., ) with benzimidazole moieties show antifungal activity, suggesting that this compound could share similar mechanisms of action. Thiadiazole derivatives ( ) highlight the importance of heterocycle choice in pesticidal applications, though direct comparisons require further pharmacological data.
Q & A
Q. Critical Conditions :
Q. Example Synthesis Table :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Thiazole formation | Thiourea, EtOH, reflux, 6 h | 58–76% | |
| Amine coupling | Pd(OAc)₂, Xantphos, K₂CO₃, 80°C | 62% |
How is this compound characterized post-synthesis?
Basic Research Focus
Key analytical methods include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy proton at δ 3.8–4.0 ppm) .
- X-ray Crystallography : Resolving crystal packing and bond angles (e.g., CCDC deposition numbers in ) .
- Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 325.41) .
How can computational methods predict the electronic properties of this compound?
Advanced Research Focus
Wavefunction analysis using software like Multiwfn () enables:
- Electrostatic Potential (ESP) Mapping : Identifying nucleophilic/electrophilic regions on the thiazole ring .
- Frontier Molecular Orbital (FMO) Analysis : Calculating HOMO-LUMO gaps to assess reactivity (e.g., ΔE = 4.2 eV for thiazole derivatives) .
- Solvent Effects : COSMO-RS simulations to predict solubility in polar solvents .
What strategies optimize the biological activity of thiazole-phenylamine derivatives?
Advanced Research Focus
Structure-Activity Relationship (SAR) studies guide optimization:
Q. Advanced Research Focus
- Hammett Analysis : Linear free-energy relationships quantify substituent effects (σₚ values: -OCH₃ = -0.27, -NO₂ = +0.78) .
- DFT Calculations : Methoxy groups increase electron density on the thiazole ring, enhancing π-π stacking with bacterial DNA .
What stability challenges arise under varying pH and temperature conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
